Jnj 26990990

Description

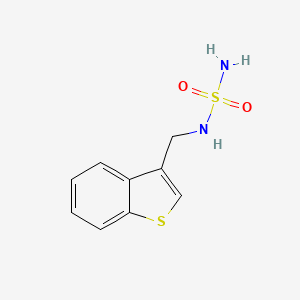

Structure

3D Structure

Properties

IUPAC Name |

3-[(sulfamoylamino)methyl]-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSKBQNOSRREEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CNS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470625 | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877316-38-6 | |

| Record name | JNJ 26990990 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-26990990 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877316386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(sulfamoylamino)methyl]-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-26990990 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFG58Y96EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-26990990: Mechanistic Evaluation of a Sulfamide Anticonvulsant with Antidepressant Potential

[1][2]

Executive Summary

JNJ-26990990 (N-((Benzo[b]thien-3-yl)methyl)sulfamide) represents a strategic evolution in the pharmacotherapy of neuronal excitability disorders.[1][2] Developed by Janssen Pharmaceutica as a second-generation successor to topiramate , this compound was engineered to retain broad-spectrum "neurostabilizing" efficacy while eliminating the metabolic liabilities associated with carbonic anhydrase (CA) inhibition.[3]

While primarily characterized as an anticonvulsant, JNJ-26990990 has demonstrated significant potential in the treatment of depression and neuropathic pain .[2][3][4] Its mechanism—dual blockade of voltage-gated sodium (

Molecular Pharmacology & Mechanism of Action[6]

The "Clean" Sulfamide Scaffold

Unlike its predecessor topiramate, which acts as a potent inhibitor of carbonic anhydrase isoenzymes (causing metabolic acidosis and paresthesia), JNJ-26990990 utilizes a sulfamide scaffold optimized for selectivity.

| Feature | Topiramate (First Gen) | JNJ-26990990 (Second Gen) | Clinical Implication |

| Primary Target | Na+ / Ca2+ / GABA-A | Na+ / N-type Ca2+ | Presynaptic glutamate suppression. |

| CA-II Inhibition ( | Potent (< 10 | Weak / Inactive (> 100 | Elimination of acidosis/kidney stone risk. |

| Bioavailability | High | High | Suitable for oral dosing. |

| Blood-Brain Barrier | Permeable | Highly Permeable | CNS target engagement. |

Neurostabilization Pathway

The antidepressant potential of JNJ-26990990 is hypothesized to stem from its ability to dampen pathological glutamatergic transmission. In depressive states associated with bipolarity or treatment resistance, hyperexcitability in the limbic system leads to excitotoxicity and structural atrophy.

Mechanism:

-

State-Dependent

Blockade: JNJ-26990990 binds preferentially to the inactivated state of voltage-gated sodium channels, preventing high-frequency repetitive firing (seizure/mania equivalent) without impairing normal low-frequency neurotransmission. -

N-Type

Blockade: By inhibiting presynaptic -

Result: Net reduction in excitatory drive, stabilizing the postsynaptic membrane and promoting neuroplastic recovery.

Figure 1: Mechanism of Action. JNJ-26990990 acts presynaptically to inhibit excessive glutamate release via dual channel blockade, shifting the postsynaptic neuron from a hyperexcitable state to a stabilized, plastic state.

Preclinical Validation: Assessing Antidepressant Activity[1]

To validate the antidepressant potential of JNJ-26990990, researchers utilize behavioral assays that measure "behavioral despair"—a proxy for depressive-like states in rodents.[1] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the gold standards.

Rationale for Selection

-

Validity: These tests are highly sensitive to agents that modulate monoamines or stabilize glutamate (e.g., ketamine, lamotrigine).

-

Differentiation: Since JNJ-26990990 is a sedative/anticonvulsant at high doses, locomotor activity must be controlled to ensure reduced immobility is not a false positive due to sedation.

Experimental Protocol: Modified Forced Swim Test

This protocol is designed to distinguish between active coping (antidepressant effect) and general motor effects.

Reagents & Equipment:

-

Cylindrical glass tanks (Height: 50cm, Diameter: 20cm).

-

Water maintained at 23-25°C.

-

Video tracking software (e.g., EthoVision).

-

JNJ-26990990 (suspended in 0.5% methylcellulose).

Workflow:

-

Acclimatization (Day 1):

-

Place rats in water for 15 minutes (Pre-test).

-

Dry and return to home cage. This induces a baseline state of "despair" or learned helplessness.

-

-

Dosing (Day 2):

-

Administer JNJ-26990990 (Oral or IP) at varying doses (e.g., 10, 30, 100 mg/kg).

-

Include Vehicle Control and Positive Control (e.g., Imipramine 15 mg/kg or Lamotrigine 30 mg/kg).

-

Wait for

(typically 1-2 hours for sulfamides).

-

-

Test Session (Day 2):

-

Place rat in water for 5 minutes.

-

Record:

-

Immobility:[1] Floating with minimal movement.

-

Swimming: Horizontal movement.

-

Climbing: Vertical movement against walls (associated with noradrenergic drive).

-

-

-

Data Analysis:

-

A significant reduction in immobility time compared to vehicle indicates antidepressant-like activity.

-

Figure 2: Experimental Workflow for Antidepressant Validation. Note the parallel locomotor control to rule out false positives from sedation.

Key Findings & Therapeutic Potential[1][2][9][10][11]

Efficacy Profile

Based on the Parker et al. (2009) characterization and subsequent pharmacological profiling:

-

Seizure Protection: JNJ-26990990 showed broad-spectrum efficacy in MES (Maximal Electroshock) and 6Hz seizure models, superior to phenytoin and comparable to topiramate.

-

Safety Window: The Protective Index (

) is significantly wider than first-generation anticonvulsants, primarily due to the lack of carbonic anhydrase inhibition. -

Depression Relevance: The compound's profile overlaps with Lamotrigine , which is FDA-approved for maintenance treatment of Bipolar I Disorder.[5] The "neurostabilizer" class is particularly effective in bipolar depression where traditional SSRIs may induce mania or rapid cycling.

Translational Challenges

-

Sedation: Like many

blockers, high doses can induce sedation, which complicates the interpretation of antidepressant assays (false negatives in FST). -

Differentiation: To succeed as an antidepressant, JNJ-26990990 must demonstrate efficacy in models of treatment-resistant depression (e.g., chronic social defeat stress) rather than just acute stress models.

References

-

Parker, M. H., et al. (2009).[5][2][3] "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies."[1][5][2][3] Journal of Medicinal Chemistry, 52(23), 7528–7536.[3][6] Link

-

Janssen Pharmaceutica. (2006).[3] "Preparation of benzo-fused heteroaryl sulfamide derivatives for the treatment of epilepsy and related disorders." WO Patent 2006023861.[3] Link

- Large, C. H., et al. (2010). "The potential of sodium channel blockers as treatments for depression and bipolar disorder." Current Topics in Medicinal Chemistry. (Contextual validation of Na+ channel mechanism in depression).

-

Malatynska, E., et al. (2005). "Dominant-submissive relationship as a model for the antidepressant activity of mood stabilizers."[1] Journal of Pharmacological and Toxicological Methods. (Methodology for testing anticonvulsants in depression).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JNJ-26990990 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. LAMOTRIGINE (PD000352, PYZRQGJRPPTADH-UHFFFAOYSA-N) [probes-drugs.org]

- 6. Results from a randomized controlled trial of zonisamide in the treatment of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-26990990: Target Identification and Validation in Anticonvulsant Therapy

An in-depth technical guide on the target identification, mechanism of action, and validation of JNJ-26990990.

A Technical Guide to Rational Multi-Target Optimization

Executive Summary

JNJ-26990990 (N-((benzo[b]thien-3-yl)methyl)sulfamide) represents a pivotal case study in rational drug design within the antiepileptic drug (AED) space. Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound was engineered to address a specific pharmacological challenge: replicating the broad-spectrum efficacy of topiramate while eliminating the adverse effects associated with carbonic anhydrase (CA) inhibition .

This guide details the technical workflow used to identify JNJ-26990990’s targets, validate its dual-mechanism of action, and verify its superior selectivity profile. It serves as a blueprint for researchers engaged in "scaffold hopping" and multi-target drug discovery.

Target Identification Strategy: The "Scaffold Hop"

Unlike phenotypic screens where the target is unknown, the discovery of JNJ-26990990 was driven by Ligand-Based Drug Design (LBDD) . The objective was to modify the sulfamate moiety of topiramate—responsible for high-affinity CA inhibition—into a sulfamide moiety, theoretically reducing CA affinity while maintaining anticonvulsant properties.

The Structural Hypothesis[1][2]

-

Parent Compound: Topiramate (Sulfamate derivative). Potent anticonvulsant but a nanomolar inhibitor of CA-II and CA-XII, leading to metabolic acidosis and paresthesia.

-

Target Compound: JNJ-26990990 (Sulfamide derivative).[1]

-

Rationale: The sulfamide group (

) mimics the transition state required for sodium/calcium channel modulation but lacks the specific electrostatic geometry required for high-affinity zinc binding in the Carbonic Anhydrase active site.

Target Deconvolution

Through Structure-Activity Relationship (SAR) studies, two primary biological targets were identified that drive the anticonvulsant efficacy:

-

Voltage-Gated Sodium Channels (VGSCs): Specifically the inactivated state, preventing repetitive neuronal firing.

-

N-Type Voltage-Gated Calcium Channels (Cav2.2): Modulating neurotransmitter release at the presynaptic terminal.[2]

Mechanism of Action (MoA)

The therapeutic value of JNJ-26990990 lies in its dual-mechanism of action. By simultaneously dampening excitability (Na+) and synaptic transmission (Ca2+), it achieves broad-spectrum activity against various seizure types.

Signaling Pathway & Modulation

The following diagram illustrates the intervention points of JNJ-26990990 within the neuronal excitability pathway.

Figure 1: Mechanism of Action. JNJ-26990990 inhibits seizure propagation by blocking Na+ channels and reducing neurotransmitter release via N-type Ca2+ channel blockade.

The Selectivity "Win"

The critical differentiator for JNJ-26990990 is its interaction with Carbonic Anhydrase II (hCA-II).

-

Topiramate Ki (hCA-II): ~1–5 nM (Potent Inhibition)

-

JNJ-26990990 IC50 (hCA-II): 110 µM (Weak/No Inhibition)[3]

This >10,000-fold reduction in affinity validates the sulfamide design strategy, effectively "de-risking" the molecule for metabolic side effects.

Validation Protocols

To validate JNJ-26990990 as a clinical candidate, a rigorous "Self-Validating" workflow was employed, moving from biochemical selectivity to functional efficacy.

In Vitro Validation

Protocol 1: Carbonic Anhydrase Selectivity Assay

-

Objective: Confirm lack of hCA-II inhibition.

-

Method: CO2 hydration assay measuring the acidification rate of a buffer in the presence of the enzyme and inhibitor.

-

Causality: If IC50 > 100 µM, the risk of metabolic acidosis is clinically negligible.

Protocol 2: Electrophysiology (Patch Clamp)

-

Objective: Quantify Na+ and Ca2+ channel blockade.

-

System: Whole-cell patch clamp in cultured hippocampal neurons or HEK293 cells expressing specific channel subunits.

-

Readout: Reduction in peak current amplitude (pA) and shift in voltage-dependence of inactivation.

In Vivo Validation (The Gold Standard)

Anticonvulsant activity was validated using three distinct rodent models, each representing a different seizure etiology.

| Model | Seizure Type Modeled | JNJ-26990990 Performance | Validation Insight |

| MES (Maximal Electroshock) | Generalized Tonic-Clonic | Highly Effective (ED50 < 10 mg/kg) | Confirms Na+ channel blockade efficacy. |

| scPTZ (Pentylenetetrazol) | Absence / Myoclonic | Effective | Confirms broad-spectrum utility (unlike phenytoin). |

| 6 Hz (Psychomotor) | Pharmacoresistant Epilepsy | Effective | Suggests utility in refractory cases. |

Validation Workflow Diagram

The following flowchart outlines the critical path from synthesis to lead selection.

Figure 2: Validation Workflow. A stepwise filter ensuring only compounds with high efficacy and low CA liability proceed.

Quantitative Data Summary

The following data consolidates findings from key validation studies, highlighting the separation between efficacy and toxicity.

| Parameter | Value / Result | Context |

| hCA-II Inhibition (IC50) | 110 µM | Indicates negligible affinity (Topiramate ~0.005 µM). |

| MES ED50 (Rat) | ~6–10 mg/kg | Potent protection against electrically induced seizures. |

| scPTZ ED50 (Rat) | Effective | Demonstrates efficacy in chemically induced seizure models. |

| Protective Index (PI) | High | TD50 (Neurotoxicity) / ED50 (Efficacy) ratio is favorable. |

| Bioavailability | Excellent | Good oral absorption and blood-brain barrier penetration. |

References

-

Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into Human Clinical Studies. Source: Journal of Medicinal Chemistry (2009).[1] Significance: The primary paper detailing the synthesis, SAR, and pharmacological characterization of JNJ-26990990. URL:[Link]

-

The Anticonvulsant Sulfamide JNJ-26990990 and its S,S-Dioxide Analog Strongly Inhibit Carbonic Anhydrases: Solution and X-ray Crystallographic Studies. Source: Bioorganic & Medicinal Chemistry Letters (2010). Significance: Provides structural insights into the binding modes and clarifies the CA selectivity profile. URL:[Link]

-

Voltage Sensor Interaction Site for Selective Small Molecule Inhibitors of Voltage-Gated Sodium Channels. Source: Proceedings of the National Academy of Sciences (PNAS) (2013). Significance: While focusing on related inhibitors, this reference establishes the mechanistic basis for small-molecule VGSC inhibition. URL:[Link]

-

Inhibition of N-Type Calcium Channels by Fluorophenoxyanilide Derivatives. Source: Marine Drugs (2019). Significance: Validates the role of N-type calcium channel blockade in pain and epilepsy pathways, supporting the secondary mechanism of JNJ-26990990. URL:[Link]

Sources

Methodological & Application

JNJ 26990990 in vivo rodent seizure models

Topic: Application Note & Protocol Guide: JNJ-26990990 In Vivo Rodent Seizure Models

Abstract

JNJ-26990990 is a broad-spectrum anticonvulsant sulfamide derivative developed as a second-generation follow-up to topiramate. Unlike its predecessor, JNJ-26990990 was rationally designed to minimize carbonic anhydrase (CA) inhibition while retaining potent blockade of voltage-gated sodium (NaV) and N-type calcium (CaV2.2) channels.[1] This Application Note details the standardized protocols for evaluating JNJ-26990990 in rodent models of epilepsy, specifically the Maximal Electroshock (MES), 6 Hz Psychomotor, and subcutaneous Pentylenetetrazol (scPTZ) assays. These models collectively assess efficacy against generalized tonic-clonic, pharmacoresistant focal, and myoclonic seizures, respectively.

Compound Profile & Formulation

Chemical Identity:

-

IUPAC Name: N-((benzo[b]thien-3-yl)methyl)sulfamide

-

Molecular Weight: 242.32 g/mol

Formulation Protocol: Proper vehicle selection is critical for sulfamide bioavailability. JNJ-26990990 is lipophilic; simple saline suspensions may yield inconsistent data.

| Route of Administration | Recommended Vehicle | Preparation Method |

| Oral (PO) | 0.5% Methylcellulose (MC) | Suspend fine powder in 0.5% MC. Sonicate for 10-15 min to ensure homogeneity. |

| Intraperitoneal (IP) | 20-30% Hydroxypropyl- | Dissolve HP- |

| Intravenous (IV) | 20% HP- | Requires strict solubility check. Filter sterilize (0.22 |

Dosing Strategy:

-

Screening Range: 10, 30, 100, 300 mg/kg.

-

Pretreatment Time: 30 minutes (IP) or 60 minutes (PO) prior to seizure induction (Time of Peak Effect, TPE).

Mechanism of Action (MOA)

JNJ-26990990 functions as a "stabilizer" of hyperexcitable neuronal membranes. Its reduced affinity for Carbonic Anhydrase II (CA-II) compared to topiramate serves to improve the safety profile (reducing metabolic acidosis/paresthesia risk).

Figure 1: Mechanism of Action. JNJ-26990990 primarily targets Na+ and Ca++ channels to dampen excitability, with minimal off-target Carbonic Anhydrase activity.

Experimental Protocols

Workflow Overview

The standard screening cascade prioritizes the MES test (broad efficacy) followed by the 6 Hz test (refractory efficacy) and Rotarod (toxicity).

Figure 2: Screening Cascade. A sequential approach ensures resource efficiency by validating efficacy before detailed safety profiling.

Protocol A: Maximal Electroshock Seizure (MES) Test

The Gold Standard for Generalized Tonic-Clonic Seizures.

Objective: Determine protection against seizure spread induced by suprathreshold electrical stimulation.

-

Animals: Male CD-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g).

/group. -

Preparation: Apply a drop of 0.5% tetracaine/saline solution to the eyes for local anesthesia and conductivity.

-

Treatment: Administer JNJ-26990990 (IP or PO) at

or -

Stimulation:

-

Mice: 50 mA, 60 Hz, 0.2 sec duration via corneal electrodes.

-

Rats: 150 mA, 60 Hz, 0.2 sec duration via corneal electrodes.

-

-

Endpoint (Pass/Fail):

-

Seizure: Presence of Tonic Hindlimb Extension (THE) (hindlimbs extend >90° from body axis).

-

Protection: Absence of THE.

-

-

Data: Calculate % Protection per dose group.

Protocol B: 6 Hz Psychomotor Seizure Test

The Model for Pharmacoresistant/Focal Seizures.

Objective: Evaluate efficacy in a model resistant to many standard AEDs (e.g., phenytoin).

-

Parameters:

-

Current: 32 mA (standard) or 44 mA (high-resistance/refractory mode).

-

Pulse: 6 Hz, 0.2 ms pulse width, 3 sec duration.

-

-

Procedure:

-

Administer JNJ-26990990 as per pretreatment time.

-

Apply corneal stimulation.

-

-

Endpoint:

-

Seizure: "Psychomotor" behaviors including jaw clonus, forelimb clonus, twitching of vibrissae, or Straub tail.

-

Protection: Resume normal exploratory behavior within 10-20 seconds post-stimulation; absence of stereotyped behaviors.

-

Protocol C: scPTZ (Chemoconvulsant) Test

Model for Myoclonic/Absence Seizures.

-

Induction: Inject Pentylenetetrazol (PTZ) at 85 mg/kg (s.c.) into the loose fold of skin on the back of the neck.

-

Observation: Place animal in a clear plexiglass cage for 30 minutes.

-

Endpoint:

-

Seizure: A single episode of clonic spasms lasting >5 seconds.

-

Protection: Absence of clonic spasms during the observation window.

-

Protocol D: Rotarod Toxicity Test

Assessment of Motor Impairment/Sedation.

-

Training: Train mice to balance on a rotating rod (6-10 rpm) for at least 60 seconds the day before testing.

-

Testing: Place treated animals on the rod.

-

Failure: Falling off the rod three times within a 1-minute period indicates neurotoxicity.

-

Metric: Calculate TD50 (Toxic Dose in 50% of animals).

Data Analysis & Interpretation

Calculations:

-

ED50 (Median Effective Dose): Use Probit analysis (Litchfield-Wilcoxon method) to determine the dose protecting 50% of animals.

-

PI (Protective Index): A measure of the therapeutic window.

-

Target: PI > 2.0 is considered acceptable; PI > 5.0 is excellent.

-

Expected Results (Reference Values): Based on Parker et al. (2009) and comparative sulfamide data:

-

MES ED50: Expected range 10 – 30 mg/kg (Highly Potent).

-

6 Hz (32 mA) ED50: Expected range 20 – 50 mg/kg .

-

scPTZ ED50: Expected range 30 – 60 mg/kg .

References

-

Parker, M. H., et al. (2009). "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies." Journal of Medicinal Chemistry, 52(23), 7528–7536.

-

Di Fiore, A., et al. (2016). "The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies." Organic & Biomolecular Chemistry, 14(21), 4853-4858.

-

White, H. S., et al. (1995). "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences, 16(1-2), 73-77.

-

Barton, M. E., et al. (2001). "Pharmacological characterization of the 6 Hz psychomotor seizure model of partial epilepsy." Epilepsy Research, 47(3), 217-227.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. JNJ-26990990 - Wikipedia [en.wikipedia.org]

- 3. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNJ-26990990 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. alchetron.com [alchetron.com]

Troubleshooting & Optimization

Technical Support Center: JNJ-26990990 Stability & Handling

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of JNJ-26990990 in dimethyl sulfoxide (DMSO) and other common laboratory solvents. In the absence of publicly available, manufacturer-specific stability data for JNJ-26990990, this document synthesizes established best practices for small molecule handling, chemical principles derived from its structure, and validated analytical methodologies to ensure experimental integrity.

I. Core Concepts: Understanding JNJ-26990990 Stability

JNJ-26990990, with the chemical name N-((Benzo[b]thien-3-yl)methyl)sulfamide, is a broad-spectrum anticonvulsant candidate.[1] Its structure, featuring a sulfamide group and a benzothiophene moiety, dictates its solubility and stability characteristics.[2][3] The sulfamide group, in particular, can be susceptible to hydrolysis under certain conditions. This guide provides a framework for minimizing degradation and ensuring the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving JNJ-26990990?

For most in vitro applications, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to solubilize a wide range of organic compounds.[4] However, it is crucial to use high-purity, anhydrous DMSO to minimize the risk of hydrolysis.[5][6] For in vivo studies, the final formulation will depend on the experimental model and administration route, often involving co-solvents and vehicles to ensure biocompatibility and solubility in aqueous environments.

Q2: How should I prepare a stock solution of JNJ-26990990 in DMSO?

-

Preparation: Before opening the vial, centrifuge it briefly to ensure all the powdered compound is at the bottom.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial to achieve the desired stock concentration.

-

Solubilization: To ensure complete dissolution, vortex the solution and, if necessary, use gentle sonication. Mild heating (up to 50°C) can be considered, but should be used with caution to prevent thermal degradation.

-

Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[7]

Q3: What are the optimal storage conditions for JNJ-26990990 stock solutions?

-

Short-term (up to one month): Store aliquots at -20°C.

-

Long-term (up to six months or longer): For maximum stability, store aliquots at -80°C.[7]

Always bring aliquots to room temperature before opening to prevent condensation of atmospheric moisture into the cold DMSO solution. Any unused portion of a thawed aliquot should ideally be discarded to maintain the integrity of your stock.

Q4: Can I store JNJ-26990990 in aqueous buffers?

It is generally not recommended to store JNJ-26990990 or other sulfamide-containing compounds in aqueous buffers for extended periods. The sulfamide functional group can be susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions in your aqueous experimental medium from the DMSO stock solution immediately before use.

Q5: What are the potential signs of JNJ-26990990 degradation?

Visual signs of degradation can include discoloration of the stock solution or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your compound is through analytical methods like High-Performance Liquid Chromatography (HPLC).

II. Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Precipitation in DMSO stock solution upon storage | - Solution was not fully dissolved initially.- Solvent evaporation.- Freeze-thaw cycles leading to supersaturation. | - Warm the solution gently (not exceeding 50°C) and sonicate to redissolve.- Ensure vials are tightly sealed.- Avoid repeated freeze-thaw cycles by using single-use aliquots. |

| Precipitation when diluting DMSO stock in aqueous buffer | - The compound's solubility limit in the aqueous buffer has been exceeded. | - Lower the final concentration of the compound in the aqueous medium.- Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system).- Consider the use of a surfactant or other solubilizing agent, validating its compatibility with your assay. |

| Inconsistent experimental results | - Compound degradation in the stock solution.- Inaccurate concentration of the stock solution. | - Verify the integrity of your stock solution using HPLC analysis (see Protocol 1).- Prepare a fresh stock solution from a new vial of the compound.- Ensure accurate weighing and solvent volume measurements. |

| Suspected hydrolysis of the sulfamide group | - Presence of water in DMSO.- Storage in aqueous buffers.- Extreme pH conditions in the experimental setup. | - Use fresh, anhydrous DMSO for stock preparation.- Prepare aqueous dilutions immediately before use.- Assess the pH of your final experimental medium. |

III. Experimental Protocols & Methodologies

Protocol 1: Routine Stability Assessment of JNJ-26990990 by HPLC

This protocol outlines a general method to monitor the stability of your JNJ-26990990 stock solution over time.

Objective: To quantify the percentage of intact JNJ-26990990 and detect the emergence of degradation products.

Methodology:

-

Sample Preparation:

-

Time Zero (T0) Sample: Immediately after preparing a fresh stock solution in DMSO, dilute a small amount with an appropriate mobile phase (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis. This will serve as your baseline.

-

Test Samples: Store your stock solution aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature). At specified time points (e.g., 1 week, 1 month, 3 months), thaw an aliquot and prepare a sample for HPLC analysis in the same manner as the T0 sample.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of JNJ-26990990.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Compare the chromatograms of the test samples to the T0 sample.

-

Calculate the percentage of the remaining JNJ-26990990 peak area relative to the T0 peak area.

-

Monitor for the appearance of new peaks, which would indicate degradation products. A significant decrease in the main peak area or the appearance of new peaks suggests compound instability.

-

Caption: Workflow for HPLC-based stability assessment of JNJ-26990990.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for understanding the potential degradation pathways of a compound under stress conditions.[8][9][10] This information is invaluable for developing stability-indicating analytical methods.

Objective: To intentionally degrade JNJ-26990990 to identify its degradation products and assess its intrinsic stability.

Methodology:

-

Prepare Solutions: Prepare solutions of JNJ-26990990 in various stress conditions. A target degradation of 5-20% is often aimed for.[7][8][9]

-

Acid Hydrolysis: 0.1 N HCl, incubate at 60°C.

-

Base Hydrolysis: 0.1 N NaOH, incubate at 60°C.

-

Oxidative Degradation: 3% H₂O₂, incubate at room temperature.

-

Thermal Degradation: Incubate a solid sample at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Analysis: Analyze the stressed samples by HPLC or LC-MS to separate and identify the parent compound and any degradation products. Mass spectrometry (MS) is particularly useful for elucidating the structures of the degradation products.

Caption: Logical flow of a forced degradation study for JNJ-26990990.

IV. Summary of Best Practices

| Parameter | Recommendation | Rationale |

| Solvent | High-purity, anhydrous DMSO | Minimizes water-induced hydrolysis. |

| Storage (Powder) | -20°C for long-term | As per general guidelines for small molecules.[7] |

| Storage (Stock Solution) | -80°C in single-use aliquots | Prevents degradation from freeze-thaw cycles and moisture ingress. |

| Working Solutions | Prepare fresh daily in aqueous media | Avoids potential instability in buffers. |

| Handling | Bring vials to room temperature before opening | Prevents condensation. |

| Verification | Periodically check stock solution purity via HPLC | Ensures experimental results are based on an intact compound. |

V. References

-

Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. Available at: [Link]

-

Di Fiore, A., et al. (2016). The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies. Organic & Biomolecular Chemistry, 14(21), 4853-8. Available at: [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Available at: [Link]

-

Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. Available at: [Link]

-

Captivate Bio. Small Molecules. Available at: [Link]

-

ResearchGate. (2016). Structural formulas of topiramate (1), JNJ-26990990 (2)... Available at: [Link]

-

Wikipedia. JNJ-26990990. Available at: [Link]

-

Wikidata. JNJ-26990990. Available at: [Link]

-

Kozikowski, A. P., et al. (2009). The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies. PubMed. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

-

Gershon, H., & McNeil, D. (1972). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Available at: [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. Available at: [Link]

-

LaCourse, W. R., & Das, A. (2011). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

-

Mat-On, M. F., et al. (2013). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

Sources

- 1. JNJ-26990990 - Wikipedia [en.wikipedia.org]

- 2. JNJ-26990990 - Wikidata [wikidata.org]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

Technical Support Center: JNJ-26990990 BBB Penetration & CNS Disposition

Topic: Troubleshooting Blood-Brain Barrier (BBB) Penetration for JNJ-26990990

Executive Summary & Mechanism of Action

JNJ-26990990 (N-((benzo[b]thien-3-yl)methyl)sulfamide) is a broad-spectrum anticonvulsant designed as a second-generation follow-up to topiramate.[1][2] Unlike topiramate, it exhibits minimal inhibition of carbonic anhydrase II (CA-II), reducing metabolic acidosis side effects.

Core Mechanism:

-

Primary Targets: Voltage-gated Sodium Channels (NaV) and N-type Calcium Channels (CaV2.2).

-

Physicochemical Profile: As a sulfamide derivative, JNJ-26990990 generally possesses favorable lipophilicity for CNS entry.

The Problem: While JNJ-26990990 demonstrates oral activity in naive rodent models, researchers frequently encounter "penetration issues" in two specific contexts:

-

Pharmacoresistant Models: In models with upregulated efflux transporters (P-gp/MDR1), brain-to-plasma ratios (

) can drop significantly. -

In Vitro Assays: Poor recovery in PAMPA or Transwell assays due to non-specific binding (NSB) or solubility crashes in physiological buffers.

Diagnostic Matrix: Why is JNJ-26990990 Failing to Cross?

Use this decision matrix to identify the root cause of low CNS exposure in your experiments.

Figure 1: Diagnostic logic flow for identifying the source of low CNS exposure for JNJ-26990990.

Technical Troubleshooting Guide (Q&A)

Category A: In Vivo Pharmacokinetics (PK)

Q1: My brain-to-plasma ratio (

-

Control Experiment: Run a parallel PK study in Mdr1a/b knockout mice. If

increases significantly compared to WT, JNJ-26990990 is being pumped out. -

Inhibitor Strategy: Co-administer with Tariquidar (P-gp inhibitor) at 10 mg/kg i.v. 15 minutes prior to JNJ-26990990 dosing to confirm efflux-mediated restriction.

Q2: I see high total brain concentration, but no efficacy in my seizure model. Is it penetrating?

Diagnosis: High Non-Specific Binding (NSB) in brain tissue.

Explanation: Total brain concentration (

-

Do not rely on

( -

Calculate

(Unbound Partition Coefficient): -

Protocol: Perform Rapid Equilibrium Dialysis (RED) using brain homogenate to determine

. If

Category B: Formulation & Administration

Q3: The compound precipitates in my injection vehicle. What is the recommended vehicle for IP/IV administration? Diagnosis: Poor aqueous solubility of the sulfamide group at neutral pH. Explanation: JNJ-26990990 is a weak acid (sulfamide N-H). It is lipophilic. Standard saline will cause precipitation/aggregation, leading to "depot effects" in the peritoneum (IP) or embolism (IV), resulting in zero brain delivery. Recommended Vehicle:

-

Preferred: 20% Hydroxypropyl-

-cyclodextrin (HP- -

Alternative: 10% DMSO / 40% PEG400 / 50% Saline (Add saline last to avoid crash-out).

-

Sonication: Sonicate at 37°C for 10 minutes prior to dosing.

Experimental Protocols

Protocol A: Correct Brain Sampling for JNJ-26990990

To distinguish true BBB penetration from vascular contamination.

-

Timepoint: Euthanize at

(typically 0.5–1.0 hour post-dose for IP/PO). -

Anesthesia: Deep anesthesia with Ketamine/Xylazine.

-

Transcardial Perfusion (CRITICAL):

-

Open chest cavity.

-

Insert needle into left ventricle; cut right atrium.

-

Perfuse with ice-cold heparinized saline (10 mL/min for 5 mins) until liver clears and fluid from atrium is clear.

-

Why? JNJ-26990990 in blood trapped in brain capillaries will artificially inflate your BBB penetration data by 15-20%.

-

-

Harvest: Remove brain, weigh, and snap-freeze in liquid nitrogen.

-

Homogenization: Homogenize in 3 volumes of PBS (pH 7.4).

Protocol B: In Vitro Permeability Assessment (MDCK-MDR1)

To screen for efflux liability.

-

Cell Line: MDCK-II cells transfected with human MDR1 (P-gp).

-

Donor Solution: JNJ-26990990 at 5

M in HBSS + 10 mM HEPES. -

Receiver Solution: HBSS + 10 mM HEPES + 1% BSA .

-

Note: BSA is required in the receiver well to act as a "sink" for lipophilic compounds; otherwise, the compound sticks to the plastic membrane, yielding false "low permeability" results.

-

-

Calculation:

-

Measure Apical-to-Basolateral (

). -

Measure Basolateral-to-Apical (

). -

Efflux Ratio (ER):

. -

Interpretation: If ER > 2.0, JNJ-26990990 is a P-gp substrate in your system.

-

Physicochemical Data Summary

| Property | Value | Implication for BBB |

| Molecular Weight | 242.32 g/mol | Excellent. Well below the 400 Da threshold for passive diffusion. |

| LogP | ~2.1 (Predicted) | Optimal. Range for BBB is 2.0–3.5. |

| Polar Surface Area (PSA) | ~80 | Moderate. <90 |

| H-Bond Donors | 1 | Good. Low donor count favors lipid permeability. |

| pKa | ~10 (Sulfamide NH) | Non-ionized at physiological pH (7.4), favoring passive diffusion. |

References

-

Parker, M. H., et al. (2009).[2] "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies."[2][3] Journal of Medicinal Chemistry, 52(23), 7528–7536.[2][3]

- McComsey, D. F., et al. (2013). "Synthesis and anticonvulsant activity of N-((benzo[b]thien-3-yl)methyl)sulfamide derivatives." Bioorganic & Medicinal Chemistry Letters.

- Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for BBB physicochemical rules cited in Table 5).

Disclaimer: This guide is for research purposes only. JNJ-26990990 is a chemical probe/investigational compound and is not approved for clinical use in all jurisdictions.

Sources

Validation & Comparative

A Comparative Assessment of the Therapeutic Index of JNJ-26990990 Versus Established Anticonvulsant Drugs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of antiepileptic drug (AED) discovery, the therapeutic index (TI) remains a critical determinant of a compound's potential clinical success. A wider therapeutic window signifies a greater margin of safety, a feature of paramount importance for drugs intended for chronic administration. This guide provides a comparative analysis of the novel anticonvulsant JNJ-26990990 against established AEDs—carbamazepine, phenytoin, and valproic acid—with a focus on the preclinical data that informs our understanding of their respective therapeutic indices.

JNJ-26990990 has emerged as a promising broad-spectrum anticonvulsant, demonstrating efficacy in various preclinical models of epilepsy.[1] Its mechanism of action is multifactorial, involving the inhibition of voltage-gated sodium channels and N-type calcium channels, alongside weak inhibition of carbonic anhydrase-II.[1][2] This profile suggests a potential for efficacy across different seizure types. However, a comprehensive, publicly available dataset quantifying its therapeutic index in preclinical models remains elusive. This guide, therefore, will juxtapose the known quantitative data for established AEDs with the qualitative evidence available for JNJ-26990990, while providing the detailed experimental frameworks necessary for such an evaluation.

Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[3]

TI = TD50 / ED50

A higher TI is indicative of a safer drug, as a much larger dose is needed to induce a toxic response compared to the dose required for a therapeutic effect. In preclinical animal studies, the lethal dose in 50% of the population (LD50) is sometimes used in place of the TD50.

Comparative Preclinical Data

The following table summarizes the available preclinical data for the median effective dose (ED50) in the Maximal Electroshock Seizure (MES) test and the median toxic dose (TD50) from the rotarod test in mice for the established anticonvulsants. The MES test is a widely accepted model for generalized tonic-clonic seizures, assessing a drug's ability to prevent seizure spread.[4][5] The rotarod test is a standard method for evaluating motor coordination and is used to determine the dose at which a compound causes neurological deficits (neurotoxicity).[6][7]

| Drug | MES ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Calculated Therapeutic Index (TD50/ED50) |

| JNJ-26990990 | Data not publicly available | Data not publicly available | Data not publicly available |

| Carbamazepine | 9.67[8] | 53.6[6] | ~5.5 |

| Phenytoin | 9.81[8] | Data varies, qualitative reports of neurotoxicity at higher doses | Data insufficient for precise calculation |

| Valproic Acid | ~216.9 (oral)[9] | ~400-500[9] | ~1.8-2.3 |

Note: The provided data is derived from various preclinical studies in mice and should be interpreted within the context of the specific experimental conditions of each study. Direct comparison between studies may be limited by variations in animal strains, administration routes, and endpoint measurements.

While a specific therapeutic index for JNJ-26990990 cannot be calculated from the available literature, the compound has been described as exhibiting "excellent anticonvulsant activity in rodents against audiogenic, electrically induced, and chemically induced seizures".[1] This qualitative assessment suggests a promising efficacy profile. The absence of publicly available neurotoxicity data (TD50) prevents a quantitative comparison of its safety margin with established drugs.

Experimental Protocols for Therapeutic Index Assessment

To ensure scientific integrity and reproducibility, the following detailed protocols outline the standard methodologies for determining the ED50 and TD50 of anticonvulsant compounds in rodent models.

Maximal Electroshock Seizure (MES) Test for Efficacy (ED50)

This test evaluates a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation, a hallmark of generalized tonic-clonic seizures.[4][5]

Workflow for MES Test

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Step-by-Step Methodology:

-

Animal Acclimation: House male mice (e.g., CF-1 strain, 20-25g) in a controlled environment for at least 3 days prior to testing, with free access to food and water.[10]

-

Drug Preparation: Dissolve the test compound (JNJ-26990990 or comparators) and vehicle control in an appropriate solvent (e.g., 0.5% methylcellulose).

-

Drug Administration: Administer the drug or vehicle via the desired route (e.g., intraperitoneal, i.p.).

-

Time to Peak Effect (TPE): Conduct preliminary studies to determine the time after drug administration at which the maximal anticonvulsant effect is observed.[4] This is the time point at which subsequent dose-response studies will be conducted.

-

Corneal Anesthesia: Just prior to stimulation, apply a drop of a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.[4]

-

MES Stimulation: Deliver a 60 Hz alternating current (e.g., 50 mA for mice) for 0.2 seconds via corneal electrodes using a specialized stimulator.[4]

-

Observation: Immediately following stimulation, observe the mouse for the presence or absence of a tonic hindlimb extension, characterized by a rigid, extended posture of the hindlimbs lasting for at least 3 seconds.

-

Data Analysis: Test multiple dose groups (at least 3-4 doses with a vehicle control) with a sufficient number of animals per group (e.g., n=8-10). Calculate the percentage of animals protected from tonic hindlimb extension at each dose.

-

ED50 Calculation: Determine the ED50 value, the dose that protects 50% of the animals, using probit analysis or a similar statistical method.[11]

Rotarod Test for Neurotoxicity (TD50)

This test assesses motor coordination, balance, and motor learning by measuring the ability of a rodent to remain on a rotating rod.[7][12] A drug-induced impairment in performance is indicative of neurotoxicity.

Workflow for Rotarod Test

Caption: Workflow for the Rotarod Neurotoxicity Test.

Step-by-Step Methodology:

-

Animal Acclimation and Training: Acclimate mice to the testing room. Prior to drug administration, train the animals on the rotarod apparatus (e.g., 2-3 trials at a low, constant speed) to ensure a stable baseline performance.[7]

-

Drug Administration: Administer the test compound or vehicle at various doses.

-

Testing: At the predetermined time of peak effect, place the mouse on the rotarod. The rod can be set to accelerate at a constant rate (e.g., 4 to 40 rpm over 5 minutes) or to rotate at a fixed challenging speed.[7][12]

-

Record Latency to Fall: Record the time (latency) it takes for the animal to fall from the rod. A trial is typically ended after a set maximum time (e.g., 300 seconds).

-

Data Analysis: Test multiple dose groups. A mouse is considered to have failed the test if it falls off the rod before the cutoff time. Calculate the percentage of animals exhibiting motor impairment at each dose.

-

TD50 Calculation: Determine the TD50 value, the dose that causes motor impairment in 50% of the animals, using probit analysis.[11]

Histopathological Evaluation of Brain Tissue

Following the determination of the therapeutic index, histopathological analysis of brain tissue, particularly the hippocampus and cortex, is crucial for identifying any potential drug-induced neurodegeneration or cellular alterations.[13][14]

Workflow for Histopathological Analysis

Caption: Workflow for Histopathological Brain Tissue Analysis.

Step-by-Step Methodology:

-

Chronic Dosing: Administer the test compound and vehicle to different groups of animals for an extended period (e.g., 14-28 days) at doses around the ED50 and potentially higher, approaching the TD50.

-

Tissue Harvest and Fixation: At the end of the dosing period, anesthetize the animals and perform transcardial perfusion with saline followed by a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline). Carefully dissect the brain.[14]

-

Tissue Processing and Embedding: Post-fix the brain tissue in the same fixative and then process through a series of graded ethanol solutions and xylene before embedding in paraffin wax.[13]

-

Sectioning: Cut coronal sections of the brain (e.g., 5-10 µm thick) using a microtome, focusing on regions of interest like the hippocampus and cortex.

-

Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue-purple, while eosin stains the cytoplasm and extracellular matrix pink.[14]

-

Microscopic Examination: A trained pathologist should examine the stained sections under a light microscope. Key features to assess include neuronal cell death (pyknotic nuclei, eosinophilic cytoplasm), gliosis (proliferation of glial cells), and any other signs of tissue damage or inflammation.[15]

-

Analysis: Compare the histopathological findings between the drug-treated and vehicle control groups to identify any dose-dependent neurotoxic effects.

Conclusion

The therapeutic index is a cornerstone of drug safety assessment. While JNJ-26990990 shows considerable promise as a broad-spectrum anticonvulsant based on its mechanism of action and reported efficacy in preclinical models, a definitive assessment of its therapeutic index is hampered by the lack of publicly available quantitative data on its neurotoxicity. The established anticonvulsants carbamazepine and valproic acid have relatively narrow therapeutic indices, underscoring the need for careful dose management in the clinic.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of the therapeutic index of novel anticonvulsant candidates like JNJ-26990990. A thorough and transparent reporting of both efficacy (ED50) and toxicity (TD50) data from such studies is essential for the scientific community to accurately gauge the potential safety and clinical utility of new chemical entities in the treatment of epilepsy.

References

- National Institutes of Health. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).

- BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine.

- Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.

- Fisher, R. S., van Emde Boas, W., Blume, W., Elger, C., Genton, P., Lee, P., & Engel, J. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. PubMed.

- BenchChem. (2025). Denzimol in the Maximal Electroshock Seizure (MES)

- Löscher, W., & Schmidt, D. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. PubMed.

- Maryanoff, B. E., Nortey, S. O., Gardocki, J. F., Shank, R. P., & Dodgson, S. P. (1987). Anticonvulsant O-alkyl sulfamates. 2,3:4,5-Bis-O-(1-methylethylidene)-.beta.-D-fructopyranose sulfamate and related compounds. Journal of Medicinal Chemistry.

- Lignani, G., et al. (2023). 3D X-ray Histology for the Investigation of Temporal Lobe Epilepsy in a Mouse Model. Microscopy and Microanalysis, Oxford Academic.

- El-Sayed, E. L., et al. (2021).

- Li, X., et al. (2019). Repurposing carbamazepine for the treatment of amyotrophic lateral sclerosis in SOD1‐G93A mouse model. PMC.

- International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS.

- Parker, M. H., et al. (2009). Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies. PubMed.

- ResearchG

- Swinney, D. C., et al. (1991).

- Rivera-Pancardo, I. C., et al. (2020). Anti-epileptic activity, toxicity and teratogenicity in CD1 mice of a novel valproic acid arylamide derivative, N-(2-hydroxyphenyl)-2-propylpentanamide. PubMed.

- Brittain, C. R., et al. (2021). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. PMC.

- ResearchGate. (n.d.). Haematoxylin and Eosin (H&E) staining images of the brain (cortex, hippocampus, and medulla) sections....

- White, H. S., et al. (2018). Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice.

- MMPC.org. (2024). Rotarod.

- Lignani, G., et al. (2023). 3D X-ray Histology for the Investigation of Temporal Lobe Epilepsy in a Mouse Model. Oxford Academic.

- Bar-Joseph, A., et al. (2012). Anticonvulsant Activity of 2,4(1H)

- BioMed. (2025).

- Research SOP. (2022).

- Brittain, C. R., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. PMC.

- Klein, B., et al. (2022). Motor Behavioral Deficits in the Cuprizone Model: Validity of the Rotarod Test Paradigm.

- Blümcke, I., et al. (2022). Histopathological Findings in Brain Tissue of Patients with Pharmacoresistant Focal Epilepsy. Sci Forschen.

- Löscher, W., & Schmidt, D. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels.

- Brittain, C. R., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv.

- Barton, M. E., et al. (2013).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).

- Di Fiore, A., et al. (2016). The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies. PubMed.

- Jones, R. S. G., & Whitton, P. S. (2020). On the Digital Psychopharmacology of Valproic Acid in Mice. PMC.

- Wang, X., et al. (2021). Valproic acid-induced teratogenicity is driven by senescence and prevented by Rapamycin in human spinal cord and animal models. PubMed.

- Kim, K. C., et al. (2010). Behavioral and molecular changes in the mouse in response to prenatal exposure to the anti-epileptic drug valproic acid. PubMed.

- Bioseb. (n.d.).

- Maryanoff, B. E. (2009). Pharmaceutical “Gold” from Neurostabilizing Agents: Topiramate and Successor Molecules.

- Milh, M., et al. (2020).

- ResearchGate. (n.d.). Rotarod performance test (latency time) (seconds). PLC: pilocarpine; SVP.

- Milh, M., et al. (2020).

- Maryanoff, B. E., et al. (1998). Structure-activity studies on anticonvulsant sugar sulfamates related to topiramate.

- Albright, P. S. (1988). Intraperitoneal phenytoin suppresses kindled responses: effects on motor and electrographic seizures. PubMed.

- Amenta, F., et al. (1987).

- Melior Discovery. (n.d.).

- Klein, S., et al. (2011).

Sources

- 1. Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticonvulsant sulfamide JNJ-26990990 and its S,S-dioxide analog strongly inhibit carbonic anhydrases: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative anticonvulsant activity and neurotoxicity of felbamate and four prototype antiepileptic drugs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 8. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciforschenonline.org [sciforschenonline.org]

A Comparative Pharmacokinetic Profile: JNJ-26990990 and Topiramate

A Guide for Researchers and Drug Development Professionals

In the landscape of antiepileptic drug (AED) development, the pursuit of compounds with improved therapeutic windows and favorable pharmacokinetic profiles is a paramount objective. This guide provides a comparative analysis of the pharmacokinetic properties of topiramate, a widely prescribed AED, and JNJ-26990990, a second-generation analog developed by Janssen Pharmaceutica. This document synthesizes available preclinical and clinical data to offer a detailed comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, providing valuable insights for researchers and professionals in the field of neurotherapeutics.

Introduction: The Rationale for a Second-Generation Analog

Topiramate, a sulfamate-substituted monosaccharide, has established itself as a broad-spectrum AED effective in the treatment of various seizure types and for migraine prophylaxis. Its mechanism of action is multifaceted, involving the blockade of voltage-gated sodium channels, enhancement of GABA-mediated inhibition, and antagonism of AMPA/kainate glutamate receptors. However, its clinical utility can be hampered by side effects, some of which are attributed to its inhibition of carbonic anhydrase isoenzymes.

JNJ-26990990, chemically known as N-((Benzo[b]thien-3-yl)methyl)sulfamide, was rationally designed as a follow-up to topiramate with the aim of retaining the broad-spectrum anticonvulsant activity while minimizing the carbonic anhydrase inhibition that is linked to certain adverse effects. Understanding the comparative pharmacokinetics of these two compounds is crucial for evaluating the potential advantages of this next-generation agent.

Comparative Pharmacokinetic Overview

This section delves into a side-by-side comparison of the key pharmacokinetic parameters of JNJ-26990990 and topiramate. It is important to note that while extensive clinical pharmacokinetic data is available for topiramate, the data for JNJ-26990990 is primarily derived from preclinical studies.

Table 1: Summary of Key Pharmacokinetic Parameters

| Parameter | JNJ-26990990 (Preclinical Data in Rats) | Topiramate (Human Clinical Data) |

| Bioavailability (F) | Moderate | High (~80%)[1] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | 2-4 hours[1] |

| Plasma Protein Binding | Moderate | Low (13-17%)[1] |

| Metabolism | Primarily via oxidation | Limited (~20-30% in the liver)[1] |

| Major Metabolites | Oxidative metabolites | Six identified metabolites (none >5% of dose)[1] |

| Primary Route of Excretion | Biliary and Renal | Renal (~70% as unchanged drug)[1] |

| Elimination Half-life (t½) | ~4-6 hours | ~21 hours[1] |

| Carbonic Anhydrase II Inhibition (IC50) | Very Weak (>100 µM) | Potent |

Detailed ADME Profile Comparison

Absorption

Topiramate is rapidly and well-absorbed following oral administration in humans, with a high bioavailability of approximately 80% that is not significantly affected by food.[1] Peak plasma concentrations are typically reached within 2 to 4 hours.

JNJ-26990990 , based on preclinical evaluation in rats, demonstrates moderate oral bioavailability. The time to reach maximum plasma concentration (Tmax) was observed to be approximately 1 hour, suggesting a relatively rapid absorption profile in this species.

Distribution

Topiramate exhibits a relatively low volume of distribution and is minimally bound to plasma proteins (13-17%).[1] This low protein binding reduces the potential for displacement interactions with other highly protein-bound drugs.

JNJ-26990990 shows moderate plasma protein binding in preclinical models. Further characterization of its tissue distribution and volume of distribution in humans would be necessary to fully understand its disposition.

Metabolism

A key design feature of JNJ-26990990 was to create a molecule with a distinct metabolic profile from topiramate to avoid the carbonic anhydrase-related side effects. Preclinical studies indicate that JNJ-26990990 is primarily metabolized through oxidation.

Topiramate , in contrast, is not extensively metabolized in humans, with about 70% of the administered dose excreted unchanged in the urine.[1] The remainder undergoes metabolism via hydroxylation, hydrolysis, and glucuronidation to form six metabolites, none of which account for more than 5% of the administered dose.[1]

Caption: Comparative metabolic pathways of JNJ-26990990 and topiramate.

Excretion

The primary route of elimination for topiramate in humans is renal, with the majority of the drug excreted unchanged in the urine.[1] This reliance on renal excretion means that dose adjustments may be necessary in patients with renal impairment.

Preclinical data for JNJ-26990990 suggest that it is cleared from the body via both biliary and renal excretion pathways. A more balanced clearance mechanism could potentially offer advantages in specific patient populations.

Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from standard, well-established experimental protocols. Below are representative methodologies for key pharmacokinetic assessments.

Protocol 1: Determination of Oral Bioavailability in a Preclinical Model (Rat)

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration:

-

Intravenous (IV) Group: Administer JNJ-26990990 (1 mg/kg) via the tail vein.

-

Oral (PO) Group: Administer JNJ-26990990 (10 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect serial blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of JNJ-26990990 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both IV and PO administration. Bioavailability (F) is calculated using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Caption: Workflow for determining oral bioavailability in a preclinical model.

Discussion and Future Directions

The comparison of the pharmacokinetic profiles of JNJ-26990990 and topiramate reveals several key differences that could have clinical implications. The preclinical data for JNJ-26990990 suggest a more rapid absorption and a shorter half-life compared to topiramate in humans. The most significant intended difference lies in the metabolic pathway and the weak inhibition of carbonic anhydrase by JNJ-26990990, which was a primary goal of its design to potentially reduce a specific subset of topiramate's side effects.

While the preclinical data for JNJ-26990990 are informative, it is crucial to acknowledge the limitations of extrapolating these findings directly to humans. The lack of publicly available clinical trial data for JNJ-26990990 prevents a definitive comparison of its human pharmacokinetics with that of topiramate. It is known that JNJ-26990990 entered Phase II clinical trials in 2007; however, the subsequent development status is not publicly documented.

For drug development professionals, the story of JNJ-26990990 underscores the intricate process of creating second-generation drugs. While a rational design approach can successfully address specific liabilities of a parent compound, the overall pharmacokinetic and pharmacodynamic profile in humans ultimately determines its clinical viability.

Future research in this area would greatly benefit from the publication of any clinical pharmacokinetic data from the JNJ-26990990 development program. Such information would provide a more complete picture and allow for a direct and more meaningful comparison with topiramate, offering valuable lessons for the future design of novel antiepileptic drugs.

References

-

Wikipedia. Topiramate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling JNJ-26990990

In the dynamic landscape of pharmaceutical research, the safety of laboratory personnel is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling JNJ-26990990, a broad-spectrum anticonvulsant drug developed by Janssen Pharmaceutica.[1] As a second-generation follow-up to topiramate, understanding its characteristics and the necessary safety protocols is critical for all researchers, scientists, and drug development professionals involved in its handling.[1] While a specific Safety Data Sheet (SDS) for JNJ-26990990 is not publicly available, by examining the safety information for structurally related compounds and its parent drug, topiramate, we can establish a robust framework for safe handling.

Understanding the Hazard: A Proactive Approach to Safety

Given that JNJ-26990990 is a derivative of topiramate, it is prudent to assume it may share similar hazard characteristics. Topiramate is known to cause skin and eye irritation.[2][3][4][5] Furthermore, dusts from similar compounds can be irritating to the respiratory tract.[4] Therefore, a comprehensive PPE strategy must address dermal, ocular, and respiratory routes of exposure.

A closely related compound, 3-Ethynylimidazo[1,2-b]pyridazine (CAS No. 943320-61-4), provides further insight into necessary precautions.[6][7][8][9] For this substance, suppliers recommend a full suite of PPE, including protective gloves, clothing, eye and face protection, and respiratory protection.[6][7][10] Handling under inert gas and protection from moisture and sunlight are also advised, suggesting potential reactivity and stability concerns.[6]

Core PPE Requirements for Handling JNJ-26990990

Based on the available data for related compounds, the following PPE is essential when working with JNJ-26990990 in a laboratory setting.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact and irritation.[2][7][10] |

| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes, dust, and aerosols, preventing serious eye irritation.[2][6][10] |

| Body Protection | A laboratory coat or a chemically resistant suit | To shield the skin from accidental spills and contamination.[7][10] |

| Respiratory Protection | A NIOSH-approved respirator | Recommended when handling powders or creating aerosols to prevent respiratory tract irritation.[6][10] |

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to proper procedure is as crucial as the selection of appropriate PPE. The following steps outline the correct sequence for donning and doffing PPE to minimize the risk of contamination.

Donning PPE Workflow

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

Caption: Sequential process for safely removing PPE.

Disposal Plan: Mitigating Environmental and Health Risks

All disposable PPE used when handling JNJ-26990990 should be considered contaminated waste.

-

Segregation: Immediately place used gloves, disposable lab coats, and other contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

-

Containerization: Use a robust, leak-proof container for all solid waste.

-

Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local and national regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11] Seek medical attention if irritation persists.[2]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10][11]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[11]

By implementing these comprehensive PPE and safety protocols, researchers can confidently and safely handle JNJ-26990990, fostering a secure environment for groundbreaking scientific discovery.

References

-

MATERIAL SAFETY DATA SHEET. Topiramate. [Link]

-

AA Blocks. 943320-61-4 | MFCD17012027 | 3-Ethynylimidazo[1,2-b]pyridazine. [Link]

-

Wikipedia. JNJ-26990990. [Link]

-

Pharmaffiliates. CAS No : 943320-61-4 | Product Name : 3-Ethynylimidazo[1,2-b]pyridazine. [Link]

-

IN.gov. Safety Data Sheet Topiramate Tablets USP Strength: 25, 50, 100, 200 mg. [Link]

Sources

- 1. JNJ-26990990 - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. lkstevens-wa.safeschoolssds.com [lkstevens-wa.safeschoolssds.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 943320-61-4 | 3-Ethynylimidazo[1,2-b]pyridazine | Ponatinib Related | Ambeed.com [ambeed.com]

- 7. 3-Ethynylimidazo[1,2-b]pyridazine 97% | CAS: 943320-61-4 | AChemBlock [achemblock.com]

- 8. aablocks.com [aablocks.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. aksci.com [aksci.com]

- 11. cdn1.cobornsinc.com [cdn1.cobornsinc.com]

- 12. Restricted [jnjmedicalconnect.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.